molecular formula C12H19NO4 B12403492 M8 metabolite of Carvedilol-d5

M8 metabolite of Carvedilol-d5

Cat. No.: B12403492
M. Wt: 246.31 g/mol
InChI Key: JXJUSXNKPQWTQQ-GFWWIRCNSA-N
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Description

The M8 metabolite of Carvedilol-d5 is a deuterium-labeled derivative of the M8 metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for the treatment of hypertension and congestive heart failure. The M8 metabolite is one of the primary metabolites formed during the hepatic metabolism of Carvedilol, and the deuterium labeling (d5) is used to trace and study the pharmacokinetics and metabolic pathways of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the M8 metabolite of Carvedilol-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Carvedilol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of the this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms. The final product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

The M8 metabolite of Carvedilol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives. These products are typically analyzed using techniques such as HPLC and MS to determine their structure and properties .

Scientific Research Applications

The M8 metabolite of Carvedilol-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for the tracing and quantification of the metabolite in biological samples, providing insights into the pharmacokinetics and metabolism of Carvedilol.

    Metabolic Pathway Analysis: The compound is used to study the metabolic pathways of Carvedilol, including the identification of enzymes involved in its metabolism.

    Drug Development: The this compound is used in drug development to evaluate the metabolic stability and potential drug-drug interactions of Carvedilol.

    Biomedical Research: The compound is used in biomedical research to study the effects of Carvedilol and its metabolites on various biological systems.

Mechanism of Action

The M8 metabolite of Carvedilol-d5 exerts its effects through the same mechanisms as Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist that blocks beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate and blood pressure. It also has alpha-1 adrenergic blocking activity, which contributes to its vasodilatory effects. The deuterium labeling does not alter the mechanism of action but allows for the tracing and study of the metabolite in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the M8 metabolite of Carvedilol-d5 include other deuterium-labeled metabolites of Carvedilol and other beta-adrenergic antagonists. Some examples include:

Uniqueness

The uniqueness of the this compound lies in its specific deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can also affect the metabolic stability and pharmacokinetic profile of the compound, providing valuable insights into the behavior of Carvedilol and its metabolites in biological systems .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

246.31 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol

InChI

InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i8D2,9D2,10D

InChI Key

JXJUSXNKPQWTQQ-GFWWIRCNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCCOC1=CC=CC=C1OC

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CO)O

Origin of Product

United States

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